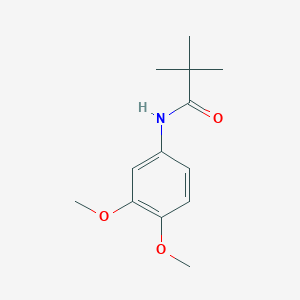![molecular formula C22H27NO4 B3440173 ethyl 4'-(diacetylamino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B3440173.png)
ethyl 4'-(diacetylamino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate
Descripción general
Descripción
Ethyl 4’-(diacetylamino)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound features a cyclohexane ring fused to a naphthalene moiety, with an ethyl ester and a diacetylamino group attached. The unique spiro configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4’-(diacetylamino)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable cyclohexane derivative and a naphthalene precursor.
Introduction of the Diacetylamino Group: The diacetylamino group is introduced via an acetylation reaction using acetic anhydride and a suitable amine precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diacetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the diacetylamino moiety, converting them to alcohols.
Substitution: The aromatic naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the naphthalene ring.
Aplicaciones Científicas De Investigación
Ethyl 4’-(diacetylamino)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of ethyl 4’-(diacetylamino)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate involves its interaction with specific molecular targets. The diacetylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The spirocyclic structure may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 4-aminocyclohexane-1-carboxylate: Similar ester functionality but lacks the spirocyclic and naphthalene components.
Naphthalene-1-carboxylic acid: Shares the naphthalene core but lacks the spirocyclic and diacetylamino groups.
Spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylic acid: Similar spirocyclic structure but lacks the diacetylamino and ethyl ester groups.
Uniqueness: Ethyl 4’-(diacetylamino)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate is unique due to its combination of a spirocyclic structure, naphthalene core, and diacetylamino group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
ethyl 1-(diacetylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-27-21(26)19-20(23(15(2)24)16(3)25)18-11-7-6-10-17(18)14-22(19)12-8-5-9-13-22/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKDIRKSQCJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2CC13CCCCC3)N(C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone](/img/structure/B3440105.png)
![2-(Trifluoromethyl)-3-[(3,4,5-trimethoxyphenyl)carbonyl]naphtho[2,3-b]furan-4,9-dione](/img/structure/B3440113.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440124.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B3440131.png)

![METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3440151.png)
![6,6-dimethyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3440167.png)
![2-{[4-benzyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B3440178.png)

![(2,5-dimethoxyphenyl){4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}methanone](/img/structure/B3440189.png)

![ETHYL 2-[2-(BENZYLAMINO)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3440203.png)

![4-bromo-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B3440209.png)
